molecular formula C18H16BrFN4O3S2 B2936602 2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 1019098-78-2

2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No. B2936602
CAS RN: 1019098-78-2
M. Wt: 499.37
InChI Key: OENMWMWBJHUORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H16BrFN4O3S2 and its molecular weight is 499.37. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • A study by Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. Their research involved creating various derivatives, including pyrazole derivatives, which showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Activity

  • Another research focus is the development of novel compounds for anticancer activity. For example, Ghorab et al. (2015) synthesized sulfonamide derivatives with various moieties, including pyrazole, and evaluated their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Some compounds showed potent activity, underscoring the potential of such derivatives in cancer therapy (Ghorab et al., 2015).

Anti-inflammatory Activity

  • Research into anti-inflammatory applications has also been conducted. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which showed significant anti-inflammatory activity in their evaluations (Sunder & Maleraju, 2013).

Molecular Docking Studies

  • Fahim and Ismael (2021) conducted theoretical investigations and molecular docking studies on N-(phenylsulfonyl)acetamide derivatives, exploring their potential as antimalarial agents and evaluating their activity against COVID-19. Their research highlights the versatile application of sulfonamide derivatives in addressing infectious diseases, including the potential against SARS-CoV-2 (Fahim & Ismael, 2021).

properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN4O3S2/c1-28-18-16(29(26,27)12-5-3-2-4-6-12)17(21)24(23-18)10-15(25)22-14-8-7-11(19)9-13(14)20/h2-9H,10,21H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENMWMWBJHUORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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